1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)-
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Overview
Description
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the pyrroloimidazole family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- typically involves the cycloaddition of acylethynylpyrroles with tosylmethylisocyanide (TosMIC). This reaction is carried out under reflux in a tetrahydrofuran (THF) system with potassium hydroxide (KOH) as a base . Another method involves the use of t-butyl sodium (t-BuONa) in THF, where TosMIC acts in two directions, leading to the formation of both bipyrroles and pyrroloimidazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, where functional groups can be replaced under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate vitamin D receptor (VDR) signaling, leading to the regulation of tumor-related signal transduction and protection against microbial infections . The compound can also induce autophagy and apoptosis through the regulation of NF-κB signal transduction mediated by VDR signaling .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds exhibit potent activities against fibroblast growth factor receptors (FGFRs) and are used in cancer therapy.
Imidazol[1,5-a]indole-1,3-diones: These compounds are synthesized via N–H functionalization and serve as useful scaffolds in medicinal chemistry.
Uniqueness: 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)- stands out due to its dual role in modulating VDR signaling and inducing autophagy and apoptosis. This dual functionality makes it a promising candidate for therapeutic applications, particularly in cancer treatment and immune modulation .
Properties
CAS No. |
820964-14-5 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(1-phenylethyl)pyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C14H12N2O2/c1-10(11-6-3-2-4-7-11)16-13(17)12-8-5-9-15(12)14(16)18/h2-10H,1H3 |
InChI Key |
UVBQSZBZXAMBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=CC=CN3C2=O |
Origin of Product |
United States |
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